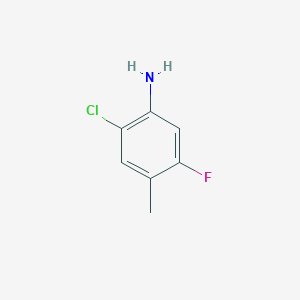

2-Chloro-5-fluoro-4-methylaniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C7H7ClFN |

|---|---|

Molecular Weight |

159.59 g/mol |

IUPAC Name |

2-chloro-5-fluoro-4-methylaniline |

InChI |

InChI=1S/C7H7ClFN/c1-4-2-5(8)7(10)3-6(4)9/h2-3H,10H2,1H3 |

InChI Key |

IBBUEZSRLXIIRT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1F)N)Cl |

Origin of Product |

United States |

Reduction of a Nitro Precursor:this is a Classic and Widely Used Method.youtube.comthe Synthesis Would First Involve the Nitration of a Suitable Precursor, Such As 2 Chloro 5 Fluorotoluene, to Yield 2 Chloro 5 Fluoro 4 Methyl 1 Nitrobenzene. This Nitroarene is then Reduced to the Target Aniline. a Variety of Reducing Agents Can Be Employed, Each with Its Own Advantages Regarding Mildness and Functional Group Tolerance.youtube.com

Catalytic Hydrogenation: Using hydrogen gas with a metal catalyst like palladium on carbon (Pd/C) is highly efficient. However, it can be non-selective, potentially causing dehalogenation. youtube.com

Metal/Acid Reduction: A common and cost-effective method involves using a metal such as iron, zinc, or tin in the presence of an acid like acetic acid or hydrochloric acid. prepchem.comyoutube.com For example, the synthesis of 2-chloro-4-fluoro-3-methylaniline (B1590439) uses hydrogen-reduced iron in isopropanol (B130326) and water with a catalytic amount of hydrochloric acid. prepchem.com

Stannous Chloride (SnCl2): This reagent offers a milder reduction, often performed in an alcohol solvent like ethanol, and is tolerant of many other functional groups. youtube.com

Direct Amination of an Aryl Halide:this Approach Involves the Direct Substitution of a Halogen Atom on the Aromatic Ring with an Amino Group, Typically from Ammonia. This is Often Accomplished Using a Precursor Like 2,5 Dichloro 4 Fluorotoluene. Such Reactions, Known As Nucleophilic Aromatic Substitution Snar Or, More Commonly, Transition Metal Catalyzed Cross Coupling, Have Become Powerful Tools in Modern Synthesis.beilstein Journals.orgthe Optimization of These Pathways Often Involves the Careful Selection of Catalysts, Ligands, Bases, and Solvents to Achieve High Yields and Selectivity for the Primary Amine.nih.gov

Catalytic Approaches in Synthesis of Substituted Anilines

Transition-metal catalysis has revolutionized the construction of C-N bonds, providing efficient routes to anilines from aryl halides under relatively mild conditions. beilstein-journals.orgacs.org These methods are particularly valuable for synthesizing complex molecules like 2-Chloro-5-fluoro-4-methylaniline from a dihalo-precursor.

Copper-Catalyzed Amination (Ullmann Condensation): Copper-based catalysts are an economical and effective choice for amination reactions. Modern protocols often use a copper(I) salt (e.g., CuI) with a ligand to facilitate the coupling of aryl halides with ammonia (B1221849). cdnsciencepub.comchemrxiv.org Researchers have developed systems that work in water, avoiding toxic organic solvents and eliminating the need for an inert atmosphere. cdnsciencepub.com Other systems use liquid ammonia as both the reactant and the solvent, which can lead to excellent yields of primary anilines without the formation of di- or tri-arylated byproducts. acs.org

Palladium-Catalyzed Amination (Buchwald-Hartwig Amination): Palladium-catalyzed amination is one of the most powerful and versatile methods for forming arylamines. nih.govnih.gov These reactions typically involve a palladium precursor and a specialized phosphine-based ligand. Significant research has focused on developing ligands that enable the use of less reactive aryl chlorides and allow for the use of aqueous ammonia as the nitrogen source. nih.gov This avoids the need for ammonia surrogates or anhydrous conditions. The reactions show high functional group tolerance and excellent selectivity for the desired primary amine. nih.gov

The table below summarizes representative conditions for catalytic amination.

| Catalyst System | Aryl Halide | Amine Source | Conditions | Key Features | Citation |

| CuI / Ligand L2 | Aryl Iodides/Bromides | Aqueous Ammonia | 120 °C, 12 h, in water | Simple, efficient, avoids inert atmosphere and additional base. | cdnsciencepub.com |

| CuI / Pyridyldiketone Ligand | Aryl Iodides | Aqueous Ammonia | Room Temperature, 24 h | Very mild reaction conditions for aryl iodides. | chemrxiv.org |

| CuI / Ascorbate | Aryl Bromides/Chlorides | Liquid Ammonia | 100 °C, 18 h | No ligand required, high selectivity for primary amines. | acs.org |

| Pd(OAc)₂ / Ligand | Aryl Chlorides/Bromides | Aqueous Ammonia | 110 °C, with hydroxide (B78521) base | High selectivity for monoarylation, broad substrate scope. | nih.gov |

| Ni(COD)₂ / BINAP | Aryl Chlorides/Bromides | Primary Aliphatic Amines | 100 °C, PhCN solvent | Effective for less expensive nickel-based catalysis. | nih.gov |

Green Chemistry Principles in Aniline (B41778) Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In aniline synthesis, this involves developing routes that are safer, more energy-efficient, and generate less waste.

Use of Greener Solvents: A significant advancement is the replacement of volatile organic compounds (VOCs) with more environmentally benign solvents like water. cdnsciencepub.comtandfonline.com Copper-catalyzed aminations have been successfully performed in water, simplifying the procedure and reducing toxicity. cdnsciencepub.com

Catalysis over Stoichiometric Reagents: The use of catalysts is a core principle of green chemistry. Catalytic acetylation using a benign system like magnesium sulphate and glacial acetic acid avoids the use of corrosive and lachrymatory acetic anhydride (B1165640). ijtsrd.com Similarly, transition-metal-catalyzed aminations are inherently greener than classical methods that may require harsh conditions and stoichiometric reagents. nih.gov

Energy Efficiency: Microwave-assisted synthesis has emerged as a tool to improve energy efficiency. A novel microwave-assisted method for producing anilines from activated aryl halides has been reported that proceeds without organic solvents or metal catalysts, significantly reducing reaction times. tandfonline.com

Atom Economy and Renewable Feedstocks: Researchers at the University of Glasgow have developed a method to produce anilines by the electrochemical reduction of nitrobenzenes at room temperature and pressure. specchemonline.comlabnews.co.uk This process uses a redox mediator to deliver protons and electrons from the electrolysis of water to the nitrobenzene. specchemonline.com This method avoids the high temperatures, pressures, and precious metal catalysts of traditional methods and can be powered by renewable electricity, making the entire process significantly greener. specchemonline.comlabnews.co.uk Another approach involves a two-step synthesis of 4-bromoacetanilide from aniline using Zn dust/acetic acid instead of acetic anhydride, followed by bromination with a ceric ammonium (B1175870) nitrate–KBr combination, highlighting the use of safer reagents. acs.org

Comprehensive Spectroscopic Characterization of 2 Chloro 5 Fluoro 4 Methylaniline

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that provides detailed information about the local magnetic environments of atomic nuclei. For 2-Chloro-5-fluoro-4-methylaniline, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional techniques, offers a complete picture of its molecular structure.

Proton NMR (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the amine protons, and the methyl group protons. The chemical shifts (δ) are influenced by the electronic effects of the substituents on the aromatic ring—the electron-donating amino and methyl groups, and the electron-withdrawing chloro and fluoro groups.

The amine (NH₂) protons typically appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration. The methyl (CH₃) group, being attached to the aromatic ring, will present as a sharp singlet. The aromatic region will show two signals corresponding to the two non-equivalent aromatic protons. The proton at C6 will likely appear as a doublet due to coupling with the fluorine atom at C5, and the proton at C3 will appear as a singlet.

Based on data from closely related compounds such as 2-chloro-4-fluoro-5-methylaniline (B38654) chemicalbook.com, the following table provides predicted ¹H NMR spectral data for this compound.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| Aromatic-H (at C3) | ~ 6.7 - 7.0 | s | - |

| Aromatic-H (at C6) | ~ 6.8 - 7.2 | d | ~ 8-10 (³JH-F) |

| NH₂ | ~ 3.5 - 4.5 | br s | - |

| CH₃ | ~ 2.1 - 2.3 | s | - |

Note: Predicted values are based on the analysis of similar substituted anilines and may vary based on the solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will give a distinct signal. The chemical shifts of the aromatic carbons are significantly affected by the attached substituents. The carbon atoms bonded to the electronegative chlorine and fluorine atoms will experience notable downfield shifts.

The assignments of the carbon signals can be predicted based on established substituent effects on benzene (B151609) rings. The carbon bearing the amino group (C1) will be shifted upfield relative to unsubstituted benzene, while the carbons attached to chlorine (C2) and fluorine (C5) will be shifted downfield. The methyl-substituted carbon (C4) will also show a characteristic shift.

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C1 (-NH₂) | ~ 140 - 145 |

| C2 (-Cl) | ~ 115 - 120 |

| C3 | ~ 125 - 130 |

| C4 (-CH₃) | ~ 120 - 125 |

| C5 (-F) | ~ 150 - 160 (d, ¹JC-F) |

| C6 | ~ 110 - 115 (d, ²JC-F) |

| CH₃ | ~ 15 - 20 |

Note: Predicted values are based on the analysis of similar substituted anilines and may vary based on the solvent and experimental conditions. The signals for C5 and C6 are expected to be doublets due to coupling with the fluorine atom.

Fluorine-19 NMR (¹⁹F NMR) Analysis

¹⁹F NMR is a highly sensitive technique for the detection and characterization of fluorine-containing compounds. In this compound, the single fluorine atom will produce a signal in the ¹⁹F NMR spectrum. The chemical shift of this signal is characteristic of a fluorine atom attached to an aromatic ring and is influenced by the other substituents. The signal will likely appear as a doublet of doublets due to coupling with the adjacent aromatic protons. The analysis of similar fluorinated aromatic compounds can provide an estimate of the expected chemical shift. acs.org

Two-Dimensional NMR Techniques for Structural Elucidation

To unambiguously assign the proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable. researchgate.netyoutube.comhuji.ac.ilsdsu.eduslideshare.net

COSY: A ¹H-¹H COSY spectrum would reveal correlations between coupled protons. For this compound, this would primarily show the coupling between the aromatic proton at C6 and the fluorine atom at C5, helping to confirm their spatial relationship.

HSQC: An HSQC spectrum correlates directly bonded proton and carbon atoms. This experiment would definitively link each aromatic proton signal to its corresponding carbon signal in the ¹³C NMR spectrum, and similarly for the methyl group. This is crucial for the definitive assignment of the aromatic carbons.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy

Analysis of Characteristic Vibrational Modes

The FT-IR and Raman spectra of this compound will display a series of absorption bands corresponding to the various vibrational modes of the molecule. The analysis of these spectra allows for the identification of key functional groups. Studies on similar molecules, such as 2-chloro-4-methylaniline, provide a basis for assigning the observed vibrational frequencies. sigmaaldrich.com

Key expected vibrational modes include:

N-H Stretching: The amino group will exhibit symmetric and asymmetric stretching vibrations, typically in the range of 3300-3500 cm⁻¹.

C-H Stretching: The aromatic C-H stretching vibrations are expected in the region of 3000-3100 cm⁻¹, while the methyl C-H stretching will appear around 2850-3000 cm⁻¹.

C=C Stretching: The aromatic ring will have characteristic C=C stretching vibrations in the 1400-1600 cm⁻¹ region.

C-N Stretching: The stretching vibration of the C-N bond is expected around 1250-1350 cm⁻¹.

C-F Stretching: A strong absorption band corresponding to the C-F stretching vibration is anticipated in the region of 1200-1300 cm⁻¹.

C-Cl Stretching: The C-Cl stretching vibration will give rise to a band in the lower frequency region, typically between 600 and 800 cm⁻¹.

The following table summarizes the expected characteristic vibrational frequencies.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| N-H Asymmetric Stretch | 3400 - 3500 | Medium |

| N-H Symmetric Stretch | 3300 - 3400 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium |

| C=C Aromatic Stretch | 1400 - 1600 | Strong-Medium |

| C-N Stretch | 1250 - 1350 | Medium |

| C-F Stretch | 1200 - 1300 | Strong |

| C-Cl Stretch | 600 - 800 | Medium-Strong |

Correlations with Molecular Structure and Substituent Effects

The ¹H and ¹³C NMR spectra of this compound are profoundly influenced by the electronic effects of its substituents. The aromatic ring is decorated with four distinct groups: an amino (-NH₂), a chloro (-Cl), a fluoro (-F), and a methyl (-CH₃) group. The amino and methyl groups are electron-donating, increasing electron density on the ring, particularly at the ortho and para positions. Conversely, the halogen substituents (chloro and fluoro) are electron-withdrawing via induction but can be weakly electron-donating through resonance.

In this compound, these competing effects dictate the chemical shifts of the two remaining aromatic protons and the seven carbon atoms. The strong inductive withdrawal of the fluorine and chlorine atoms is expected to deshield the carbons to which they are attached (C-5 and C-2, respectively). rsc.org The electron-donating amino group will shield the carbon it is attached to (C-1) and other positions on the ring. The interplay of these effects allows for the prediction of the chemical shifts, which are crucial for structural confirmation. mdpi.com Studies on similarly substituted anilines and benzenes show that substituent effects on ¹³C NMR chemical shifts are approximately additive, allowing for reasoned predictions. rsc.org

Predicted ¹H NMR Spectral Data The ¹H NMR spectrum is expected to be relatively simple in the aromatic region, showing two distinct signals for the two aromatic protons, H-3 and H-6. Their chemical shifts will be influenced by the adjacent and para substituents.

| Proton | Predicted Chemical Shift (δ, ppm) | Splitting Pattern | Coupling Constant (J, Hz) | Rationale |

|---|---|---|---|---|

| -NH₂ | ~3.5-4.5 | Broad singlet | N/A | Typical range for aromatic amines; protons are exchangeable. |

| -CH₃ | ~2.2-2.4 | Singlet (or doublet due to coupling with F) | J(H,F) ~2-3 Hz | Aromatic methyl group; potential four-bond coupling to fluorine may cause fine splitting. |

| H-3 | ~6.7-6.9 | Doublet | J(H,F) ~6-8 Hz | Ortho to the electron-donating NH₂ group and meta to the methyl group. Shielded relative to H-6. Splitting due to four-bond coupling with fluorine at C-5. |

| H-6 | ~7.0-7.2 | Doublet | J(H,F) ~9-11 Hz | Ortho to the electron-withdrawing Cl group and meta to the fluorine atom. Deshielded relative to H-3. Splitting due to three-bond coupling with fluorine at C-5. |

Predicted ¹³C NMR Spectral Data The ¹³C NMR spectrum will display seven distinct signals, one for each carbon atom in the molecule. The chemical shifts are highly dependent on the attached substituent and its electronic effects.

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale for Chemical Shift |

|---|---|---|

| -CH₃ | ~15-20 | Typical range for an aromatic methyl carbon. |

| C-1 | ~140-145 (doublet) | Attached to the electron-donating amino group but deshielded by its inductive effect and ortho to Cl. Likely split by fluorine (³JCF). |

| C-2 | ~115-120 (doublet) | Attached to the electron-withdrawing chloro group. Likely split by fluorine (²JCF). |

| C-3 | ~118-123 (doublet) | Ortho to the amino group and para to the fluoro group. Likely split by fluorine (³JCF). |

| C-4 | ~125-130 (doublet) | Attached to the methyl group and para to the chloro group. Likely split by fluorine (²JCF). |

| C-5 | ~155-160 (doublet) | Attached to the highly electronegative fluorine atom, causing significant deshielding and a large C-F coupling constant (¹JCF). |

| C-6 | ~112-117 (doublet) | Ortho to both the amino and chloro groups. Likely split by fluorine (²JCF). |

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides the exact molecular weight and, through analysis of fragmentation patterns, valuable structural information.

High-resolution mass spectrometry measures mass with very high accuracy, allowing for the determination of the elemental composition of a molecule. For this compound, with the molecular formula C₇H₇ClFN, HRMS is crucial for confirming its composition. bldpharm.com The theoretical monoisotopic mass can be calculated using the masses of the most abundant isotopes (¹H, ¹²C, ³⁵Cl, ¹⁹F, and ¹⁴N).

An experimental HRMS measurement that matches this theoretical value to within a few parts per million (ppm) provides unambiguous confirmation of the elemental formula, distinguishing it from any isomers or other compounds with the same nominal mass.

| Parameter | Value |

|---|---|

| Molecular Formula | C₇H₇ClFN |

| Calculated Monoisotopic Mass | 159.0251 Da |

In electron ionization mass spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) which then undergoes fragmentation. The resulting pattern of charged fragments is a molecular fingerprint.

For this compound, the mass spectrum is expected to show a characteristic molecular ion peak. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a distinct M+2 peak will appear with about one-third the intensity of the molecular ion peak. docbrown.info

The fragmentation is guided by the stability of the resulting ions and neutral fragments. Common fragmentation pathways for halogenated anilines include the loss of the halogen atom or the methyl group. nist.gov

| m/z Value | Proposed Fragment Ion | Proposed Neutral Loss | Significance |

|---|---|---|---|

| 159/161 | [C₇H₇ClFN]⁺ | - | Molecular ion (M⁺) and its isotope peak, confirming molecular weight. Ratio of ~3:1. |

| 144/146 | [C₆H₄ClFN]⁺ | CH₃ | Loss of the methyl radical, a common fragmentation for toluidine derivatives. |

| 124 | [C₇H₇FN]⁺ | Cl | Loss of a chlorine radical, a common pathway for chloro-aromatics. |

| 97 | [C₆H₅N]⁺ | Cl, F, HCN | Complex rearrangement and loss of multiple groups. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Substituted benzenes typically exhibit two primary absorption bands originating from π→π* transitions of the aromatic ring. The position (λ_max) and intensity (molar absorptivity, ε) of these bands are sensitive to the nature and arrangement of the substituents.

For this compound, the presence of the strong electron-donating amino group is expected to cause a significant bathochromic (red) shift of these absorption bands compared to benzene. The methyl group provides a smaller red shift, while the halogens can have a more complex effect. While halogens are deactivating, their resonance contribution can lead to red shifts. Theoretical and experimental studies on similar molecules show absorption maxima typically in the 200-400 nm range. researchgate.netresearchgate.net The primary band is often observed around 240-260 nm, with a secondary, less intense band appearing at longer wavelengths, around 290-320 nm.

| Transition | Predicted λ_max (nm) | Description |

|---|---|---|

| π→π | ~245-255 | Primary absorption band, analogous to the E2-band in benzene. High intensity. |

| π→π | ~300-315 | Secondary absorption band, analogous to the B-band in benzene. Lower intensity, showing fine structure. Shifted to longer wavelength due to auxochromes (NH₂, CH₃). |

Computational Chemistry and Theoretical Investigations of 2 Chloro 5 Fluoro 4 Methylaniline

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), serve as a powerful tool for elucidating the fundamental characteristics of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a chemical system.

Density Functional Theory (DFT) is a preferred method for calculating the structural and electronic properties of molecules due to its balance of accuracy and computational cost. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional, combined with a basis set such as 6-311++G(d,p), is commonly used for such analyses. This approach allows for the optimization of the molecule's geometry to find its most stable, lowest-energy conformation.

The optimization process calculates the bond lengths, bond angles, and dihedral angles that define the three-dimensional structure of 2-chloro-5-fluoro-4-methylaniline. The presence of chloro, fluoro, methyl, and aniline (B41778) groups on the benzene (B151609) ring introduces electronic and steric effects that slightly distort the ring from a perfect hexagon. Theoretical calculations on similar substituted benzenes show that C-C bond lengths within the aromatic ring typically vary slightly from the standard 1.39 Å. jocpr.com The bond angles also deviate from the ideal 120° of a regular hexagon due to the varying sizes and electronic demands of the substituents.

Table 1: Predicted Optimized Geometric Parameters for this compound (Based on Analogous Compounds)

| Parameter | Expected Value |

|---|---|

| C-C (ring) Bond Length | 1.385 - 1.405 Å |

| C-N Bond Length | ~1.395 Å |

| C-Cl Bond Length | ~1.740 Å |

| C-F Bond Length | ~1.355 Å |

| C-C (methyl) Bond Length | ~1.510 Å |

| N-H Bond Length | ~1.010 Å |

| C-C-C (ring) Bond Angle | 117° - 123° |

| H-N-H Bond Angle | ~112° |

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugation, and delocalization of electron density within a molecule. nih.govwisc.edu It transforms the complex, delocalized molecular orbitals into localized, one-center (lone pair) and two-center (bond) orbitals that align with classical Lewis structures. This analysis reveals stabilizing interactions between filled "donor" NBOs and empty "acceptor" NBOs. The strength of these interactions is quantified by the second-order perturbation energy, E(2). researchgate.net

Table 2: Principal Predicted NBO Donor-Acceptor Interactions in this compound

| Donor NBO (Filled) | Acceptor NBO (Empty) | Interaction Type | Expected Stabilization Energy E(2) (kcal/mol) |

|---|---|---|---|

| n(N) - Nitrogen lone pair | π(C-C) - Ring antibonding | p-π delocalization | High |

| n(F) - Fluorine lone pair | σ(C-C) - Adjacent C-C antibonding | Hyperconjugation | Moderate |

| n(Cl) - Chlorine lone pair | σ(C-C) - Adjacent C-C antibonding | Hyperconjugation | Low to Moderate |

| σ(C-H) - Methyl C-H bond | π(C-C) - Ring antibonding | Hyperconjugation | Low |

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. ucsb.eduwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the lowest-energy orbital available to accept electrons. youtube.comlibretexts.org

The energy of the HOMO (E_HOMO) is related to the ionization potential (electron-donating ability), while the energy of the LUMO (E_LUMO) is related to the electron affinity (electron-accepting ability). The difference between these energies, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability. A large gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule is more reactive. thaiscience.info

From E_HOMO and E_LUMO, several global chemical reactivity descriptors can be calculated:

Ionization Potential (I) ≈ -E_HOMO

Electron Affinity (A) ≈ -E_LUMO

Electronegativity (χ) = (I + A) / 2

Chemical Hardness (η) = (I - A) / 2

Electrophilicity Index (ω) = χ² / (2η)

These indices provide a quantitative measure of the molecule's reactivity profile.

Table 3: Predicted Frontier Orbitals and Chemical Reactivity Indices for this compound

| Parameter | Formula | Significance |

|---|---|---|

| E_HOMO | - | Electron donating ability |

| E_LUMO | - | Electron accepting ability |

| HOMO-LUMO Gap (ΔE) | E_LUMO - E_HOMO | Chemical stability and reactivity |

| Electronegativity (χ) | -(E_HOMO + E_LUMO) / 2 | Ability to attract electrons |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | Resistance to change in electron distribution |

| Electrophilicity Index (ω) | χ² / (2η) | Propensity to accept electrons |

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. researchgate.net It maps the electrostatic potential onto the molecule's electron density surface. Different potential values are represented by colors:

Red/Yellow: Regions of negative potential, rich in electrons. These are sites susceptible to electrophilic attack.

Blue: Regions of positive potential, poor in electrons. These are sites susceptible to nucleophilic attack.

Green: Regions of neutral potential.

For this compound, the MEP map would show the most negative potential (red) concentrated around the highly electronegative fluorine and nitrogen atoms, indicating these as the primary sites for interaction with electrophiles. acs.org The regions around the hydrogen atoms of the amino (-NH2) group would exhibit the most positive potential (blue), identifying them as sites for nucleophilic attack or hydrogen bonding. rsc.org The chlorine atom, due to the σ-hole phenomenon, can also present a region of positive potential, making it a potential halogen bond donor.

Vibrational Frequency Predictions and Spectroscopic Assignment

Theoretical vibrational analysis is a crucial step in interpreting experimental infrared (FTIR) and Raman (FT-Raman) spectra. DFT calculations can predict the frequencies of the fundamental vibrational modes of a molecule. However, these calculations are typically performed for a molecule in the gas phase at 0 K under the harmonic oscillator approximation. This leads to a systematic overestimation of the frequencies compared to experimental values, which are measured on condensed-phase samples at room temperature.

To improve the agreement between theoretical and experimental data, the calculated frequencies are uniformly scaled by an empirical scaling factor (e.g., ~0.96 for B3LYP/6-31G*). nih.gov A detailed assignment of the vibrational modes can then be made by analyzing the atomic motions associated with each calculated frequency. For this compound, characteristic vibrational bands for the amino group (N-H stretching), methyl group (C-H stretching and bending), and halogen substituents (C-F and C-Cl stretching) can be precisely assigned. researchgate.netresearchgate.net

Table 4: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Description |

|---|---|---|

| N-H Asymmetric/Symmetric Stretching | 3400 - 3500 | Stretching of the two N-H bonds in the amino group. |

| Aromatic C-H Stretching | 3000 - 3100 | Stretching of C-H bonds on the benzene ring. |

| Aliphatic C-H Stretching | 2900 - 3000 | Stretching of C-H bonds in the methyl group. |

| C=C Ring Stretching | 1450 - 1650 | Stretching of carbon-carbon bonds within the aromatic ring. |

| N-H Bending (Scissoring) | 1580 - 1650 | Bending motion of the amino group. |

| C-F Stretching | 1200 - 1350 | Stretching of the carbon-fluorine bond. |

| C-N Stretching | 1250 - 1350 | Stretching of the carbon-nitrogen bond. |

| C-Cl Stretching | 600 - 800 | Stretching of the carbon-chlorine bond. researchgate.net |

Molecular Dynamics Simulations for Conformational Analysis

While quantum chemical calculations analyze a static, minimum-energy structure, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time. worldscientific.comnih.gov MD simulations solve Newton's equations of motion for a system of atoms, allowing the observation of conformational changes, molecular flexibility, and interactions with a solvent environment. researcher.lifeyoutube.com

For this compound, an MD simulation could be used to explore the rotational barriers and preferred orientations of the amino (-NH2) and methyl (-CH3) groups. It would also reveal the flexibility of the molecule and how its conformation might change in different environments, providing a more complete picture of its behavior than can be obtained from static calculations alone.

Chemical Reactivity and Derivatization Strategies of 2 Chloro 5 Fluoro 4 Methylaniline

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for aromatic compounds. The regioselectivity of these reactions on 2-Chloro-5-fluoro-4-methylaniline is determined by the directing effects of the substituents already present on the ring. The amino group (-NH₂) is a powerful activating group and an ortho, para-director. The methyl group (-CH₃) is also an activating group and an ortho, para-director, albeit weaker than the amino group. Conversely, the halogen atoms (chloro and fluoro) are deactivating groups due to their inductive electron withdrawal, yet they also act as ortho, para-directors because of resonance effects.

Given the strong activating and directing influence of the amino group, electrophilic substitution is expected to occur primarily at the positions ortho and para to it. In the case of this compound, the position para to the amino group is occupied by the fluorine atom. The two ortho positions are at C2 (occupied by chlorine) and C6 (unsubstituted). Therefore, electrophilic attack is most likely to occur at the C6 position, which is ortho to the amino group and sterically the most accessible.

Typical electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. The specific conditions for these reactions would need to be carefully controlled to achieve selective substitution and to avoid potential side reactions, such as oxidation of the aniline (B41778) ring.

Nucleophilic Aromatic Substitution Reactions on Halogenated Positions

Nucleophilic aromatic substitution (SNAr) is generally less common than electrophilic substitution and typically requires the presence of strong electron-withdrawing groups positioned ortho or para to a good leaving group. In this compound, the potential leaving groups are the chloride and fluoride (B91410) ions. However, the other substituents on the ring (amino and methyl) are electron-donating, which deactivates the ring towards nucleophilic attack.

For an SNAr reaction to occur on this molecule, it would likely necessitate harsh reaction conditions and a very strong nucleophile. acs.org The reaction proceeds through a two-step mechanism involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. acs.org The stability of this intermediate is crucial, and the absence of strong electron-withdrawing groups like nitro groups makes its formation energetically unfavorable for this compound. acs.org Computational studies have shown that for a concerted mechanism to be favored, the aromatic system generally needs to be more electron-rich, while a stepwise mechanism with a Meisenheimer intermediate is more likely with electron-withdrawing groups. sigmaaldrich.com

Reactions at the Amine Functionality

The primary amine group is a key reactive center in this compound, readily undergoing a variety of reactions.

Acylation and Alkylation Reactions

The lone pair of electrons on the nitrogen atom of the amine group makes it nucleophilic, allowing it to react with electrophiles.

Acylation: The amine can be readily acylated by reacting with acylating agents such as acid chlorides or acid anhydrides to form amides. For instance, reaction with acetyl chloride in the presence of a base would yield N-(2-chloro-5-fluoro-4-methylphenyl)acetamide. A modern approach to amidation involves the use of reagents like diethylaminosulfur trifluoride (DAST), which can facilitate the coupling of amines with carboxylic acids under mild conditions. acs.org This method has been shown to be effective for a range of primary and secondary amines, including those with electron-deficient rings. acs.org

Alkylation: The amine group can also be alkylated with alkyl halides. However, this reaction can be difficult to control and may lead to a mixture of mono- and di-alkylated products, as well as the quaternary ammonium (B1175870) salt.

Diazotization and Coupling Reactions

The primary aromatic amine of this compound can be converted into a diazonium salt through a process called diazotization. This reaction is typically carried out by treating the aniline with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric or sulfuric acid, at low temperatures (0-5 °C). chemicalbook.comgoogle.comacs.org

The resulting diazonium salt, 2-chloro-5-fluoro-4-methylbenzenediazonium chloride, is a versatile intermediate that can undergo a wide range of subsequent reactions, including:

Sandmeyer Reactions: Replacement of the diazonium group with a variety of substituents, such as -Cl, -Br, -CN, or -OH.

Schiemann Reaction: Replacement of the diazonium group with fluorine by thermal decomposition of the corresponding tetrafluoroborate (B81430) salt.

Azo Coupling: Reaction with activated aromatic compounds (such as phenols or other anilines) to form brightly colored azo compounds. For example, coupling with an aniline derivative can produce an azo-compound, which can then be further modified. google.com

Derivatization for Chromatographic Analysis

In analytical chemistry, particularly in chromatographic techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC), derivatization is often employed to enhance the analyte's properties for separation and detection. youtube.comacs.orgnih.govnih.gov For aniline derivatives such as this compound, derivatization can improve volatility, thermal stability, and detector response. youtube.comnih.gov

Common derivatization strategies for amines include:

Acylation: Reaction with reagents like heptafluorobutyric anhydride (B1165640) (HFBA) or pentafluorobenzoyl chloride converts the amine into a more volatile and electron-capturing derivative, which is advantageous for GC with electron capture detection (GC-ECD).

Silylation: Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to replace the active hydrogen on the amine with a trimethylsilyl (B98337) group, increasing volatility for GC analysis.

The choice of derivatizing reagent depends on the analytical technique and the specific requirements of the analysis. nih.gov

Table 1: Common Derivatizing Reagents for Amines in Chromatography

| Derivatization Method | Reagent | Purpose |

|---|---|---|

| Acylation | Heptafluorobutyric anhydride (HFBA) | Increases volatility and electron capture response for GC-ECD. |

| Acylation | Pentafluorobenzoyl chloride | Similar to HFBA, enhances detectability. |

| Silylation | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Increases volatility and thermal stability for GC analysis. |

| Silylation | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | A more powerful silylating agent than BSTFA. |

Chiral Derivatization Reagents for Enantiomeric Separation

Chiral derivatization is a technique used to separate enantiomers of a chiral compound. This is achieved by reacting the racemic mixture with a chiral derivatizing agent (CDA) to form a pair of diastereomers. These diastereomers have different physical properties and can be separated using standard achiral chromatographic methods. researchgate.netnih.govnih.gov

It is important to note that this compound is an achiral molecule and therefore does not exist as enantiomers. Consequently, chiral derivatization for the purpose of enantiomeric separation is not directly applicable to this compound itself.

However, this technique would be highly relevant if this compound were used as a building block in the synthesis of a chiral molecule containing a stereocenter. In such a scenario, if the final product is a racemic mixture of amines, it could be derivatized with a chiral reagent to separate the enantiomers. acs.org

Commonly used chiral derivatizing agents for amines include:

Mosher's Acid Chloride (MTPA-Cl): α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride.

1-(1-Naphthyl)ethyl isocyanate (NEIC): Reacts with amines to form urea (B33335) derivatives.

(+)-1-(9-Fluorenyl)ethyl chloroformate (FLEC): Reacts with primary and secondary amines to form carbamates. acs.orgnih.gov

The selection of the appropriate chiral derivatizing agent is critical for achieving successful separation of the resulting diastereomers. nih.gov

Fluorogenic Derivatization for Enhanced Detection

The primary amino group of this compound serves as a reactive handle for the introduction of fluorophores, a process known as fluorogenic derivatization. This chemical modification is a powerful strategy for enhancing the detection of the molecule, particularly in complex matrices where high sensitivity and selectivity are paramount. The principle of fluorogenic derivatization lies in the reaction of a non- or weakly fluorescent reagent with the target analyte to produce a highly fluorescent product. The intensity of the emitted light is directly proportional to the concentration of the analyte, enabling precise quantification.

The reactivity of the amino group in this compound towards common fluorogenic reagents is influenced by the electronic and steric environment of the aniline ring. The presence of electron-withdrawing groups, specifically the chlorine and fluorine atoms, reduces the nucleophilicity of the amino group. doubtnut.comchemistrysteps.com This decreased nucleophilicity can affect the kinetics of the derivatization reaction, potentially requiring more forcing conditions (e.g., higher temperature, longer reaction time, or pH adjustment) to achieve complete derivatization compared to unsubstituted aniline. masterorganicchemistry.com Furthermore, the chlorine atom at the ortho position to the amino group can exert steric hindrance, which may also influence the rate and efficiency of the reaction with bulky derivatizing agents. wikipedia.orgyoutube.comacs.org

Several classes of fluorogenic reagents are commonly employed for the derivatization of primary amines and are applicable to this compound. These include, but are not limited to, dansyl chloride, fluorescamine (B152294), o-phthaldialdehyde (OPA), and naphthalene-2,3-dicarboxaldehyde (NDA).

Dansyl Chloride (DNS-Cl) , or 5-(dimethylamino)naphthalene-1-sulfonyl chloride, reacts with primary amines in alkaline conditions to form stable, highly fluorescent sulfonamide adducts. sigmaaldrich.comresearchgate.netpsu.edunih.gov The reaction involves the nucleophilic attack of the amino group of this compound on the sulfonyl chloride moiety of dansyl chloride. The resulting dansyl derivative is expected to exhibit strong fluorescence in the blue-green region of the spectrum upon excitation with ultraviolet light. abcam.comnih.gov The electron-withdrawing substituents on the aniline ring may lead to a slight blue shift (hypsochromic shift) in the emission maximum compared to the dansyl derivative of unsubstituted aniline.

Fluorescamine is a spiro-lactone that reacts rapidly with primary amines at room temperature and alkaline pH to form intensely fluorescent pyrrolinone derivatives. harvard.edunih.gov A key advantage of fluorescamine is that the reagent itself is non-fluorescent and excess reagent is quickly hydrolyzed to non-fluorescent products, resulting in low background signals. nih.gov The reaction with this compound would proceed via nucleophilic attack of the primary amine on the furanone ring of fluorescamine.

o-Phthaldialdehyde (OPA) reacts with primary amines in the presence of a thiol, such as 2-mercaptoethanol, to form highly fluorescent isoindole derivatives. chemistrysteps.com This reaction is typically fast and occurs at room temperature in an aqueous buffer. nih.gov The resulting derivative of this compound would be expected to be fluorescent, although the stability of the OPA-adducts can sometimes be a concern for certain applications.

Naphthalene-2,3-dicarboxaldehyde (NDA) is another valuable reagent that reacts with primary amines in the presence of a nucleophile, typically cyanide ion, to yield highly fluorescent and stable 1-cyanobenz[f]isoindole (CBI) derivatives. The derivatization with this compound would follow a similar pathway, leading to a CBI product with predictable fluorescence properties.

The choice of the derivatization reagent depends on the specific requirements of the analytical method, including the desired sensitivity, the nature of the sample matrix, and the available instrumentation. The table below summarizes the expected reaction products and representative photophysical properties of the fluorescent derivatives of this compound with these common fluorogenic reagents. It is important to note that the exact excitation and emission maxima, as well as the quantum yields, would need to be experimentally determined for the specific derivatives of this compound.

| Derivatizing Reagent | Product Type | Predicted Excitation Max (nm) | Predicted Emission Max (nm) |

| Dansyl Chloride | Sulfonamide | ~340 | ~520 |

| Fluorescamine | Pyrrolinone | ~390 | ~480 |

| o-Phthaldialdehyde (OPA) | Isoindole | ~340 | ~455 |

| Naphthalene-2,3-dicarboxaldehyde (NDA) | Cyanobenz[f]isoindole | ~420 | ~490 |

Advanced Analytical Methodologies for 2 Chloro 5 Fluoro 4 Methylaniline

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is a versatile and widely used technique for the separation and analysis of aromatic amines. chromatographyonline.com Method development for 2-Chloro-5-fluoro-4-methylaniline would focus on optimizing selectivity and sensitivity.

Reversed-Phase and Normal-Phase Chromatographic Separations

Reversed-Phase (RP) Chromatography:

Reversed-phase HPLC is the most common mode for the analysis of aniline (B41778) derivatives due to its compatibility with a wide range of polarities and the use of aqueous-organic mobile phases. wikipedia.orgjordilabs.com In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. wikipedia.org Hydrophobic molecules, like this compound, will be retained on the column, and their elution can be controlled by adjusting the mobile phase composition. wikipedia.org

A typical starting point for method development would involve a C18 column, which is a versatile stationary phase for separating a broad range of organic compounds. chromatographyonline.comsielc.com The mobile phase would likely consist of a mixture of water or a buffer and an organic modifier such as acetonitrile (B52724) or methanol. d-nb.info Gradient elution, where the proportion of the organic modifier is increased over time, is often employed to achieve good separation of complex mixtures and to elute more strongly retained components in a reasonable time. chromatographyonline.com For instance, a gradient could start with a lower percentage of organic solvent to retain the analyte and then ramp up to elute it from the column. d-nb.info The pH of the mobile phase can also be a critical parameter, as it affects the ionization state of the aniline, which in turn influences its retention. The use of a buffer, such as phosphate (B84403) or acetate, can help to control the pH and improve peak shape and reproducibility. rsc.org

Normal-Phase (NP) Chromatography:

In normal-phase chromatography, a polar stationary phase (like silica (B1680970) or chemically modified surfaces with polar functional groups) is used with a non-polar mobile phase (such as hexane (B92381) or heptane). youtube.com This technique is particularly useful for separating isomers and compounds that are highly soluble in organic solvents. jordilabs.comyoutube.com For this compound, NP-HPLC could offer alternative selectivity compared to RP-HPLC, especially if separation from structurally similar impurities is required. The retention in NP-HPLC is governed by the interaction of the polar amine group with the stationary phase. The elution strength of the mobile phase is increased by adding a more polar solvent like isopropanol (B130326) or ethyl acetate. youtube.com

Table 1: Proposed HPLC Method Parameters for this compound

| Parameter | Reversed-Phase HPLC | Normal-Phase HPLC |

| Stationary Phase | C18, 5 µm, 4.6 x 150 mm | Silica, 5 µm, 4.6 x 250 mm |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | A: HexaneB: Isopropanol |

| Gradient | 20-80% B over 15 min | 5-30% B over 15 min |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Column Temperature | 30 °C | 30 °C |

| Injection Volume | 10 µL | 10 µL |

| Detector | UV-Vis at 240 nm | UV-Vis at 240 nm |

Detector Optimization (UV-Vis, Fluorescence, Mass Spectrometric)

The choice of detector is critical for achieving the desired sensitivity and selectivity.

UV-Vis Detection: A Diode Array Detector (DAD) or a variable wavelength UV-Vis detector is commonly used for the analysis of aromatic amines. rsc.org These compounds typically exhibit strong UV absorbance due to the presence of the benzene (B151609) ring. For this compound, the maximum absorbance wavelength (λmax) would need to be determined, but a starting point could be around 240-250 nm. A DAD offers the advantage of acquiring the full UV spectrum of the peak, which can aid in peak identification and purity assessment. rsc.org

Fluorescence Detection: For trace-level analysis, fluorescence detection can offer significantly higher sensitivity and selectivity compared to UV-Vis detection. researchgate.net While native fluorescence of this compound may be limited, pre-column or post-column derivatization with a fluorescent tagging reagent can be employed. researchgate.netnih.gov Reagents that react with the primary amine group to form highly fluorescent derivatives are ideal. nih.gov This approach requires optimization of the derivatization reaction conditions, such as reagent concentration, reaction time, and temperature. nih.gov

Mass Spectrometric (MS) Detection: Coupling HPLC with a mass spectrometer (LC-MS) provides the highest level of selectivity and structural information. Electrospray ionization (ESI) is a common ionization technique for polar compounds like anilines. d-nb.infooup.com LC-MS can provide the molecular weight of the analyte, which is a powerful tool for confirmation. Furthermore, tandem mass spectrometry (LC-MS/MS) can be used for highly selective and sensitive quantification through multiple reaction monitoring (MRM). d-nb.infooup.com This technique is particularly valuable for analyzing complex samples where co-eluting interferences may be present. researchgate.net

Gas Chromatography (GC) Applications

Gas chromatography is another powerful technique for the analysis of volatile and thermally stable compounds like substituted anilines. epa.govepa.gov

GC-Mass Spectrometry (GC-MS) for Trace Analysis

GC-MS is a highly sensitive and specific method for the determination of trace levels of aniline derivatives in various matrices. tandfonline.commdpi.com The sample is first vaporized and then separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which acts as a detector, providing mass information for identification.

For this compound, a non-polar or medium-polarity capillary column, such as one coated with a phase like SE-54, would likely be suitable. epa.gov The oven temperature would be programmed to start at a lower temperature and ramp up to ensure good separation of the analyte from any other volatile components in the sample. The mass spectrometer can be operated in full scan mode to obtain the mass spectrum of the compound for qualitative identification. The mass spectrum will show a characteristic fragmentation pattern, including the molecular ion peak, which can be used to confirm the identity of the compound. mdpi.com For quantitative analysis, selected ion monitoring (SIM) mode can be used, where the mass spectrometer only detects a few characteristic ions of the target analyte, significantly improving sensitivity and reducing interferences. mdpi.com In some cases, derivatization may be employed to improve the chromatographic properties and sensitivity of aniline compounds. oup.com

Table 2: Proposed GC-MS Method Parameters for this compound

| Parameter | GC-MS Conditions |

| Column | SE-54, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Inlet Temperature | 250 °C |

| Injection Mode | Splitless |

| Carrier Gas | Helium at 1.0 mL/min |

| Oven Program | 60 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |

| MS Transfer Line | 280 °C |

| Ion Source Temp | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Range | m/z 40-450 |

Capillary Electrophoresis (CE) for Separation and Analysis

Capillary Electrophoresis is a high-resolution separation technique that is particularly well-suited for the analysis of charged species and for separating isomers. nih.govmdpi.com Since anilines are basic compounds, they can be protonated in an acidic buffer to form cations, making them ideal candidates for CE analysis. springernature.com

In a typical CE method for this compound, a fused-silica capillary would be used with a buffer system at a low pH (e.g., pH 2.5-4.5) to ensure the analyte is in its cationic form. nih.gov The separation is based on the differential migration of ions in an electric field. The migration time of the analyte can be used for qualitative identification. Detection is often performed using a UV detector integrated into the CE system. For enhanced selectivity in complex mixtures or for the separation of isomers, additives like cyclodextrins can be included in the buffer to act as chiral selectors or to modify the separation selectivity based on inclusion complexation. nih.gov Amperometric detection can also be employed, offering high sensitivity for electroactive compounds like anilines. nih.govresearchgate.net

Table 3: Proposed Capillary Electrophoresis Method Parameters for this compound

| Parameter | Capillary Zone Electrophoresis (CZE) |

| Capillary | Fused-silica, 50 µm ID, 50 cm total length |

| Background Electrolyte | 50 mM Phosphate buffer, pH 2.5 |

| Separation Voltage | 20 kV |

| Temperature | 25 °C |

| Injection | Hydrodynamic (50 mbar for 5 s) |

| Detection | UV at 214 nm |

Applications in Advanced Organic Synthesis and Materials Science

Role as a Synthetic Intermediate for Complex Molecules

2-Chloro-5-fluoro-4-methylaniline serves as a crucial intermediate in multi-step organic syntheses. The amine functional group allows for a wide range of transformations, such as diazotization, acylation, and alkylation, while the halogen substituents provide sites for cross-coupling reactions or can be used to modulate the electronic nature and steric environment of the target molecule. The presence of both chlorine and fluorine atoms offers differential reactivity, enabling selective chemical modifications.

A significant application demonstrating its role as a synthetic intermediate is found in the preparation of complex heterocyclic structures. For instance, it is a documented starting material in the synthesis of amido-substituted azaspiro derivatives. guidechem.com In a specific documented synthesis, 2-chloro-4-fluoro-5-methylaniline (B38654) (the isomeric name for the same compound) was reacted with 2-chloroacetyl chloride in a multi-step sequence to construct a more complex molecular framework. guidechem.com This highlights the compound's utility in building intricate scaffolds that are central to modern chemical research. The reactivity of the aniline (B41778) moiety is key to forming new carbon-nitrogen bonds, which are fundamental to the assembly of a vast array of organic compounds.

Table 1: Chemical Properties of this compound

| Property | Value |

| CAS Number | 124185-35-9 |

| Molecular Formula | C₇H₇ClFN |

| Molecular Weight | 159.59 g/mol |

| Appearance | Brown Crystalline Powder |

| IUPAC Name | 2-chloro-4-fluoro-5-methylaniline |

This data is compiled from multiple chemical supplier and database entries.

Precursor in Pharmaceutical and Agrochemical Scaffold Construction

The structural motif of halogenated anilines is prevalent in many biologically active compounds. The specific substitution pattern of this compound makes it an attractive precursor for the development of novel pharmaceutical and agrochemical agents. The halogen atoms can enhance metabolic stability, improve membrane permeability, and increase the binding affinity of a molecule to its biological target.

Detailed research findings from a patent application reveal its use as a key intermediate in the synthesis of tankyrase inhibitors. guidechem.comgoogle.com Tankyrases are enzymes implicated in various diseases, including cancer, metabolic disorders, and fibrosis. google.com In the patented synthesis, this compound is used to construct amido-substituted azaspiro derivatives that have been found to effectively inhibit tankyrase activity. guidechem.comgoogle.com This specific application underscores the compound's importance in medicinal chemistry for creating scaffolds that lead to potentially therapeutic agents.

While specific, publicly documented examples in agrochemical synthesis are less common, the general utility of fluorinated and chlorinated anilines in creating herbicides and pesticides is well-established in the chemical industry. The presence of these halogens is known to contribute to the biological efficacy of agrochemical products.

Utility in Polymer and Dye Chemistry

The applications of this compound extend into the realm of materials science, specifically in the synthesis of dyes and potentially in the development of specialized polymers.

In the dye industry, aniline derivatives are fundamental building blocks for a wide range of colorants. This compound is listed by chemical suppliers as an intermediate for dyes and pigments. The specific substituents on the aromatic ring influence the final color, as well as properties like lightfastness and chemical stability of the dye. The amino group is typically diazotized and then coupled with another aromatic compound to form an azo dye, a major class of synthetic colorants.

In polymer chemistry, halogenated monomers are used to synthesize polymers with enhanced properties. Halogenation can improve flame retardancy, chemical resistance, and thermal stability, and introduce polarity into materials. While specific research detailing the polymerization of this compound is not widely published, its structure makes it a candidate for incorporation into high-performance polymers. Chemical manufacturers list the compound among their specialty chemicals used in the plastic and polymer sectors. vgssynthesis.comvgssynthesis.com The general principle involves using halogenated monomers to create polymers with tailored characteristics, such as those used in electronics or as corrosion-resistant coatings.

Future Perspectives and Emerging Research Avenues

Development of Novel Synthetic Pathways

The classical methods for synthesizing substituted anilines are well-established, but modern synthetic chemistry is continually striving for more efficient, greener, and versatile alternatives. Future research into the synthesis of 2-Chloro-5-fluoro-4-methylaniline is likely to focus on several innovative strategies.

One promising area is the advancement of C-H functionalization reactions . uva.nl These methods offer a more atom-economical approach by directly converting carbon-hydrogen bonds into new functional groups, thus avoiding the multi-step sequences often required in traditional syntheses. For instance, the development of palladium-catalyzed para-selective C-H olefination of aniline (B41778) derivatives showcases a move towards more direct and efficient synthetic routes. uva.nl Applying such a strategy to a precursor of this compound could significantly streamline its production.

Furthermore, the development of metal-free synthesis methodologies is gaining traction. acs.org These approaches aim to reduce reliance on expensive and potentially toxic transition metal catalysts. A general and mild approach for synthesizing N-substituted anilines using sulfonyl chlorides and amines under metal-free conditions has been reported, highlighting a potential direction for future syntheses of derivatives of this compound. acs.org

The incorporation of fluorine into organic molecules is another area of intense research. researchgate.netEmerging fluorination methods , such as late-stage C-H fluorination, offer novel ways to introduce fluorine atoms with high precision. cas.cn Research into these techniques could lead to more efficient and selective syntheses of fluorinated anilines like this compound.

| Synthetic Strategy | Potential Advantage for this compound Synthesis |

| C-H Functionalization | More direct and atom-economical routes, reducing step count and waste. |

| Metal-Free Synthesis | Avoids potentially toxic and expensive metal catalysts, leading to greener processes. |

| Advanced Fluorination | More efficient and selective introduction of the fluorine atom into the aromatic ring. |

Exploration of Bio-conjugation and Prodrug Strategies

The aniline functional group in this compound provides a handle for chemical modification, opening up possibilities for its use in biological applications through bio-conjugation and prodrug strategies.

Bio-conjugation is the chemical linking of two molecules, at least one of which is a biomolecule, to create a new entity with combined properties. wikipedia.org Aniline-containing molecules can be chemically modified for bio-conjugation, for example, through oxidative coupling reactions. nih.gov If derivatives of this compound are found to have biological activity, bio-conjugation could be used to attach them to targeting moieties like antibodies, creating antibody-drug conjugates (ADCs) for targeted cancer therapy. nih.gov This strategy enhances the delivery of a cytotoxic agent to cancer cells while minimizing systemic toxicity.

Prodrug strategies involve modifying a biologically active compound to improve its pharmacokinetic and pharmacodynamic properties. ebrary.netresearchgate.net For amine-containing drugs, which can have issues with ionization and metabolic instability, conversion to a prodrug can enhance their ability to cross cell membranes and reach their target. ebrary.net Common prodrug approaches for amines include the formation of amides, carbamates, and imines. nih.gov For instance, if a derivative of this compound were developed as a therapeutic agent, its aniline group could be temporarily masked to improve oral bioavailability or to achieve targeted release in specific tissues. nih.gov

| Strategy | Potential Application for this compound Derivatives |

| Bio-conjugation | Linking to antibodies or other targeting molecules for targeted drug delivery. nih.gov |

| Prodrug Design | Improving drug delivery, absorption, and metabolic stability of a therapeutic agent. ebrary.netnih.gov |

Advanced Spectroscopic Studies at Ultra-trace Levels

The detection and quantification of chemical compounds at very low concentrations are crucial for environmental monitoring, quality control in manufacturing, and various research applications. Future research will likely see the application of more sophisticated spectroscopic techniques for the analysis of this compound at ultra-trace levels.

Techniques such as High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) are powerful tools for the sensitive and selective detection of aromatic amines in various matrices. intertek.communi.cz The development of specific HPLC-MS/MS methods for this compound would enable its detection at parts-per-billion (ppb) or even lower levels. This is particularly relevant for monitoring its presence as a potential impurity or degradation product in environmental samples or finished products.

Other advanced spectroscopic methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy are indispensable for structural elucidation and quality control. malvesfalcao.comijrpns.compaulrpalmer.com While standard for bulk characterization, their application in specialized setups, potentially coupled with separation techniques, could aid in identifying and characterizing trace-level impurities or reaction byproducts in the synthesis of this compound. The use of microscopy in conjunction with spectroscopy can also be invaluable for analyzing particulate matter. nih.gov

| Spectroscopic Technique | Application for this compound |

| HPLC-MS/MS | Ultra-trace quantification in complex matrices like environmental or biological samples. intertek.com |

| Advanced NMR/FTIR | Structural characterization of trace-level impurities and byproducts. malvesfalcao.comnumberanalytics.com |

| Microscopy-Spectroscopy | Analysis of particulate matter containing the compound. nih.gov |

High-Throughput Screening and Combinatorial Chemistry Applications

High-Throughput Screening (HTS) is a drug discovery process that allows for the rapid assessment of large numbers of chemical compounds for a specific biological activity. azolifesciences.comCombinatorial chemistry is a set of techniques used to create a large number of compounds in a single process, generating a "library" of molecules. youtube.com These technologies could be pivotal in exploring the therapeutic potential of derivatives of this compound.

By using this compound as a chemical scaffold, combinatorial chemistry could be employed to generate a vast library of derivatives with diverse substituents. researchgate.net This library could then be subjected to HTS to identify "hits"—compounds that exhibit a desired biological effect, for instance, as kinase inhibitors or as having activity against heart failure. ingentaconnect.combenthamdirect.comgoogle.com The development of HTS assays for arylamine halogenation also points towards the potential for rapidly screening enzymatic reactions involving such compounds. nih.gov

The integration of HTS with robotic synthesis platforms can further accelerate the discovery process, enabling the rapid identification and optimization of lead compounds. nih.gov This approach significantly reduces the time and cost associated with traditional drug discovery methods. azolifesciences.com

| Technology | Application for this compound |

| Combinatorial Chemistry | Generation of large libraries of derivatives for biological screening. youtube.comresearchgate.net |

| High-Throughput Screening | Rapid identification of biologically active derivatives for drug discovery. azolifesciences.com |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.